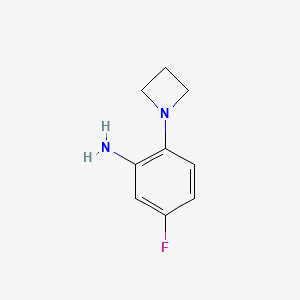

2-(Azetidin-1-yl)-5-fluoroaniline

Description

BenchChem offers high-quality 2-(Azetidin-1-yl)-5-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-1-yl)-5-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHNPQQHLHUYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Azetidin-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(Azetidin-1-yl)-5-fluoroaniline. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the key physicochemical parameters, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds. Due to the novelty of this specific molecule, experimentally determined quantitative data is not yet publicly available; therefore, this guide focuses on the established methodologies for obtaining these crucial measurements.

Physicochemical Properties

A summary of the essential physicochemical properties for 2-(Azetidin-1-yl)-5-fluoroaniline is presented in Table 1. These parameters are critical for assessing the compound's suitability for further development, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 2-(Azetidin-1-yl)-5-fluoroaniline

| Property | Value |

| Molecular Formula | C₉H₁₁FN₂ |

| Molecular Weight | 180.20 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Aqueous Solubility | Data not available |

| pKa (of the anilinic nitrogen) | Data not available |

| logP (Octanol-Water Partition Coefficient) | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound such as 2-(Azetidin-1-yl)-5-fluoroaniline.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]

-

The capillary tube is placed in a calibrated melting point apparatus.[2][3]

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[1]

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.[1][2]

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement.[3]

Aqueous Solubility Determination

Solubility in aqueous media is a critical factor influencing a drug's absorption and bioavailability.

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

The vial is agitated in a constant temperature bath, typically for 24-48 hours, to ensure that equilibrium is reached.[4]

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 2-(Azetidin-1-yl)-5-fluoroaniline, the pKa of the anilinic nitrogen is of primary interest as it will determine the charge state of the molecule at physiological pH.

Protocol (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low water solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is generated.

-

The pKa is determined from the inflection point of the titration curve. Computational methods can also be employed to predict the pKa of aniline derivatives.[5][6][7][8][9]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Protocol (HPLC Method):

-

A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.[10]

-

A series of standard compounds with known logP values are injected onto the column, and their retention times are recorded.

-

A calibration curve is constructed by plotting the known logP values of the standards against their retention times.

-

2-(Azetidin-1-yl)-5-fluoroaniline is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of the target compound is determined by interpolating its retention time on the calibration curve. This method is often preferred for its speed and requirement for only a small amount of sample.[10][12][13][14]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like 2-(Azetidin-1-yl)-5-fluoroaniline.

Caption: Physicochemical characterization workflow.

Conclusion

While specific experimental data for 2-(Azetidin-1-yl)-5-fluoroaniline is not yet available in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed protocols and the logical workflow presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling a systematic and thorough evaluation of this and other novel compounds. The determination of these fundamental properties is an indispensable step in the journey of a new chemical entity from the laboratory to potential therapeutic applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. quora.com [quora.com]

- 5. afit.edu [afit.edu]

- 6. journaleras.com [journaleras.com]

- 7. researchgate.net [researchgate.net]

- 8. journaleras.com [journaleras.com]

- 9. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Spectral Data Analysis of 2-(Azetidin-1-yl)-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-(Azetidin-1-yl)-5-fluoroaniline (CAS No. 1856318-20-1). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: the azetidine ring and the 5-fluoroaniline moiety. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(Azetidin-1-yl)-5-fluoroaniline. These predictions are derived from known spectral data of azetidine, 4-fluoroaniline, and general principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.9 | m | 2H | Ar-H |

| ~ 6.5 - 6.6 | m | 1H | Ar-H |

| ~ 4.0 - 4.2 | br s | 2H | NH₂ |

| ~ 3.9 - 4.1 | t | 4H | -N-CH₂ - (Azetidine) |

| ~ 2.3 - 2.5 | p | 2H | -CH₂-CH₂ -CH₂- (Azetidine) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (d, ¹JCF ≈ 240 Hz) | C -F |

| ~ 140 - 145 (d) | C -NH₂ |

| ~ 130 - 135 (d) | C -N(Azetidine) |

| ~ 115 - 120 (d) | Ar-C H |

| ~ 110 - 115 (d) | Ar-C H |

| ~ 100 - 105 (d) | Ar-C H |

| ~ 52 - 55 | -N-C H₂- (Azetidine) |

| ~ 18 - 22 | -CH₂-C H₂-CH₂- (Azetidine) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch (azetidine) |

| 1600 - 1650 | Strong | N-H bend (scissoring) |

| 1500 - 1600 | Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-N stretch (aromatic and aliphatic) |

| 1100 - 1200 | Strong | C-F stretch |

| 800 - 900 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 138 | Medium | [M - C₂H₄]⁺ |

| 111 | High | [M - C₃H₅N]⁺ (loss of azetidine) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectral data for aromatic amines like 2-(Azetidin-1-yl)-5-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 400 MHz or higher field instrument.

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

Spectral Width : 0-12 ppm.

-

Reference : Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 100 MHz or higher.

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width : 0-220 ppm.

-

Reference : CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR) :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS) :

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Filter the solution through a 0.22 µm syringe filter.

-

-

Instrument Parameters (LC-MS with Electrospray Ionization - ESI) :

-

Chromatographic Separation :

-

Column : C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

-

Flow Rate : 0.5-1.0 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometer :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Scan Range : m/z 50-500.

-

Capillary Voltage : 3-4 kV.

-

Drying Gas (Nitrogen) Flow and Temperature : Optimized for the specific instrument and mobile phase flow rate.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of 2-(Azetidin-1-yl)-5-fluoroaniline.

An In-depth Technical Guide on the Solubility of 2-(Azetidin-1-yl)-5-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Azetidin-1-yl)-5-fluoroaniline, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on its chemical structure, and offers detailed, standardized experimental protocols for determining its solubility in various organic solvents.

Predicted Solubility Profile

2-(Azetidin-1-yl)-5-fluoroaniline possesses a unique combination of functional groups that influence its solubility. The aniline moiety provides a basic nitrogen atom and an aromatic ring, while the azetidine ring introduces a saturated, polar heterocyclic component. The fluorine atom further modifies the electronic properties and potential for intermolecular interactions.

Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the aniline and azetidine nitrogens, capable of hydrogen bonding, suggests that 2-(Azetidin-1-yl)-5-fluoroaniline is likely to exhibit good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests good solubility in polar aprotic solvents, which can engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The polarity of the aniline and azetidine groups is expected to limit the solubility in nonpolar solvents. However, the aromatic ring may provide some affinity for aromatic solvents like toluene.

A summary of the expected solubility is presented in the table below. It is important to note that these are predictions, and experimental verification is crucial.

Table 1: Predicted Qualitative Solubility of 2-(Azetidin-1-yl)-5-fluoroaniline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Potential for hydrogen bonding with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to dissolve the compound. |

| Ethers | Diethyl ether, THF | Low to Moderate | Lower polarity compared to the solute may limit solubility. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Aromatic ring interaction may contribute to some solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity between the solvent and the highly polar functional groups of the solute. |

Experimental Protocols for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of 2-(Azetidin-1-yl)-5-fluoroaniline in various organic solvents using the isothermal shake-flask method. This method is considered a gold standard for determining equilibrium solubility.

Materials and Equipment

-

2-(Azetidin-1-yl)-5-fluoroaniline (solid, of known purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 2-(Azetidin-1-yl)-5-fluoroaniline.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Azetidin-1-yl)-5-fluoroaniline to a series of vials. A general starting point is to add approximately 10-20 mg of the compound to 1 mL of each selected organic solvent. The key is to have undissolved solid remaining at equilibrium.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Gravimetric Method: If the solvent is volatile and the compound is thermally stable, the solvent from a known volume or mass of the filtrate can be evaporated, and the mass of the remaining solid can be determined.

-

Spectroscopic Method: Prepare a calibration curve of 2-(Azetidin-1-yl)-5-fluoroaniline in the respective solvent using a series of known concentrations. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

-

Chromatographic Method (Recommended): Prepare a calibration curve using standard solutions of the compound. Dilute the filtered saturated solution with the mobile phase and inject it into an HPLC system. Determine the concentration from the peak area.

-

-

Data Processing and Calculation:

-

Calculate the solubility of 2-(Azetidin-1-yl)-5-fluoroaniline in each solvent, expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation

The quantitative solubility data obtained from the experimental work should be summarized in a clear and structured table for easy comparison.

Table 2: Template for Quantitative Solubility Data of 2-(Azetidin-1-yl)-5-fluoroaniline at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | [Experimental Data] | [Experimental Data] | e.g., HPLC |

| Ethanol | [Experimental Data] | [Experimental Data] | e.g., HPLC |

| Acetonitrile | [Experimental Data] | [Experimental Data] | e.g., HPLC |

| DMSO | [Experimental Data] | [Experimental Data] | e.g., HPLC |

| Dichloromethane | [Experimental Data] | [Experimental Data] | e.g., HPLC |

| Toluene | [Experimental Data] | [Experimental Data] | e.g., HPLC |

| Hexane | [Experimental Data] | [Experimental Data] | e.g., HPLC |

Role in Drug Discovery and Development

Compounds like 2-(Azetidin-1-yl)-5-fluoroaniline are often synthesized as building blocks or scaffolds in the early stages of drug discovery. Their solubility in various organic solvents is a critical parameter that influences their utility in synthesis, purification, and formulation development.

Conceptual Drug Discovery Workflow

Caption: Role of novel scaffolds in the drug discovery and development pipeline.

In this workflow, a scaffold such as 2-(Azetidin-1-yl)-5-fluoroaniline would be utilized during the hit-to-lead and lead optimization phases. Its solubility in organic solvents is paramount for its use in synthetic reactions to generate a library of analogs for structure-activity relationship (SAR) studies. Furthermore, understanding its solubility is a prerequisite for subsequent formulation development in preclinical studies.

Conclusion

While specific, publicly available quantitative solubility data for 2-(Azetidin-1-yl)-5-fluoroaniline is scarce, its chemical structure suggests a favorable solubility profile in polar organic solvents. This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in a variety of organic solvents. The provided protocols and diagrams are intended to facilitate a systematic and reproducible approach to characterizing this and other novel chemical entities, thereby supporting their advancement in the drug discovery and development process.

In-Depth Technical Guide: 2-(Azetidin-1-yl)-5-fluoroaniline

This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-5-fluoroaniline, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Core Compound Properties

2-(Azetidin-1-yl)-5-fluoroaniline is a substituted aniline derivative incorporating an azetidine ring and a fluorine atom. These structural features are of significant interest in medicinal chemistry for their potential to modulate physicochemical and pharmacokinetic properties of drug candidates.

| Property | Value | Source |

| Molecular Weight | 166.20 g/mol | [1] |

| Molecular Formula | C₉H₁₁FN₂ | [1] |

| CAS Number | 1856318-20-1 | [1] |

| SMILES Code | NC1=CC(F)=CC=C1N2CCC2 | [1] |

Synthesis and Methodologies

The synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline and related compounds is a critical process for its application in drug discovery. A representative synthetic approach is outlined below.

General Synthetic Workflow

The synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline typically involves the nucleophilic aromatic substitution of a suitable difluoro- or chlorofluoro-aromatic precursor with azetidine, followed by the reduction of a nitro group to an aniline.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a common method for the synthesis of analogous anilines, which can be adapted for 2-(Azetidin-1-yl)-5-fluoroaniline.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Add azetidine hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the mixture at 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the intermediate, 1-(2-fluoro-5-nitrophenyl)azetidine.

Step 2: Reduction of the Nitro Group

-

Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 2-(Azetidin-1-yl)-5-fluoroaniline.

Applications in Drug Discovery

Substituted anilines, including 2-(Azetidin-1-yl)-5-fluoroaniline, are valuable building blocks in the synthesis of various biologically active molecules. The azetidine moiety can improve aqueous solubility and metabolic stability, while the fluoro group can enhance binding affinity and modulate pKa.

Potential Signaling Pathway Involvement

While specific signaling pathways for 2-(Azetidin-1-yl)-5-fluoroaniline are not extensively documented in publicly available literature, its structural motifs are present in inhibitors of various kinases and other enzymes. The logical relationship for its role as a synthetic intermediate is depicted below.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Azetidin-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 2-(Azetidin-1-yl)-5-fluoroaniline (CAS No. 1856318-20-1) is not publicly available. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity. All handling and safety procedures should be conducted by qualified individuals in a controlled laboratory setting.

Introduction

2-(Azetidin-1-yl)-5-fluoroaniline is a synthetic organic compound that incorporates both a fluoroaniline and an azetidine moiety. Fluoroanilines are common building blocks in medicinal chemistry, and the azetidine ring, a strained four-membered heterocycle, is a feature of interest in drug discovery due to its ability to impart unique conformational constraints and metabolic stability to molecules. The combination of these structural features suggests that 2-(Azetidin-1-yl)-5-fluoroaniline may possess significant biological activity, making a thorough understanding of its safety and handling paramount for researchers. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound, based on data from structurally analogous substances.

Hazard Identification and Classification

Due to the lack of specific toxicological data for 2-(Azetidin-1-yl)-5-fluoroaniline, a hazard assessment must be extrapolated from its constituent parts: the fluoroaniline core and the azetidine ring.

Based on Analogy to Fluoroanilines (e.g., 2-Fluoroaniline, 4-Fluoroaniline):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[1][2]

-

Respiratory Sensitization: May cause respiratory irritation.[1]

-

Mutagenicity/Carcinogenicity: Aromatic amines are a class of compounds with known mutagenic and carcinogenic potential. Therefore, 2-(Azetidin-1-yl)-5-fluoroaniline should be treated as a potential mutagen and carcinogen.

Based on Analogy to Azetidine:

-

Flammability: Azetidine is a flammable liquid and vapor.[3]

-

Corrosivity: Azetidine causes severe skin burns and eye damage.[3]

-

Reactivity: The strained azetidine ring can be reactive, particularly under acidic conditions or with strong oxidizing agents.

A summary of anticipated GHS hazard classifications is provided in Table 1.

Table 1: Anticipated GHS Hazard Classification for 2-(Azetidin-1-yl)-5-fluoroaniline

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |

| Carcinogenicity | Suspected of causing cancer |

| Mutagenicity | Suspected of causing genetic defects |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Structurally Related Compounds

| Property | 2-Fluoroaniline | 4-Fluoroaniline | Azetidine |

| CAS Number | 348-54-9 | 371-40-4 | 503-29-7 |

| Molecular Formula | C6H6FN | C6H6FN | C3H7N |

| Molecular Weight | 111.12 g/mol | 111.12 g/mol | 57.10 g/mol |

| Appearance | Yellow liquid | Light-colored oily liquid | Colorless liquid |

| Boiling Point | 182-183 °C | 187.3 °C | 61-63 °C |

| Melting Point | -29 °C | -1.9 °C | N/A |

| Flash Point | 60 °C | 74 °C | -18 °C |

| Solubility in Water | Slightly soluble | Insoluble | Miscible |

Experimental Protocols

Given the absence of specific experimental data for 2-(Azetidin-1-yl)-5-fluoroaniline, the following protocols are based on general best practices for handling potentially hazardous research chemicals.

4.1. Personal Protective Equipment (PPE)

A mandatory PPE protocol should be followed at all times when handling this compound.

Caption: Mandatory and recommended Personal Protective Equipment (PPE).

4.2. Engineering Controls

All manipulations of 2-(Azetidin-1-yl)-5-fluoroaniline should be performed in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.

4.3. Handling and Storage

-

Handling:

-

Avoid all direct contact with the substance.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Ground/bond container and receiving equipment to prevent static discharge if the compound is a flammable solid or liquid.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

Some suppliers recommend cold-chain transportation, suggesting storage in a refrigerator or freezer may be necessary to maintain stability.[4]

-

4.4. Spill and Emergency Procedures

A clear workflow should be established for handling spills.

Caption: Workflow for responding to a chemical spill.

4.5. First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Stability and Reactivity

-

Reactivity: As an aromatic amine, it may be incompatible with strong oxidizing agents, acids, and acid chlorides. The azetidine ring is strained and may undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon heating.

-

Chemical Stability: Likely stable under recommended storage conditions. However, aromatic amines can be sensitive to light and air, leading to discoloration and degradation.

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Toxicological Information

No specific toxicological data exists for 2-(Azetidin-1-yl)-5-fluoroaniline. The toxicological profile is inferred from related compounds.

Table 3: Toxicological Data for Structurally Related Compounds

| Compound | Route of Exposure | Species | Dose | Effect |

| 2-Fluoroaniline | Oral | Rat | LD50: 465 mg/kg | Acute toxicity |

| 4-Fluoroaniline | Oral | Rat | LD50: 400 mg/kg | Acute toxicity |

| Azetidine | Inhalation | Rat | LC50: 8000 ppm/4h | Acute toxicity |

The primary health concerns are acute toxicity through various routes of exposure, skin and eye irritation/damage, and potential long-term effects such as carcinogenicity and mutagenicity.

Logical Relationship for Hazard Assessment

The hazard assessment for 2-(Azetidin-1-yl)-5-fluoroaniline is based on a logical combination of the hazards associated with its structural components.

Caption: Logical flow for assessing hazards based on structural analogy.

Conclusion

2-(Azetidin-1-yl)-5-fluoroaniline is a research chemical with potential for significant biological activity and, consequently, notable health hazards. Due to the absence of specific safety data, a cautious approach is mandatory. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, based on structurally related compounds, should be used to inform risk assessments and the development of safe laboratory practices. As with any novel compound, it is imperative to treat 2-(Azetidin-1-yl)-5-fluoroaniline as a substance of unknown toxicity and handle it accordingly.

References

commercial availability of 2-(Azetidin-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available information on 2-(Azetidin-1-yl)-5-fluoroaniline (CAS No. 1856318-20-1). The document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in this compound for their research endeavors. This guide covers the compound's chemical identity, commercial availability, and outlines general, hypothetical methodologies for its synthesis and biological evaluation due to the limited publicly available data.

Chemical Identity and Properties

2-(Azetidin-1-yl)-5-fluoroaniline is a substituted aniline derivative containing an azetidine ring. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(Azetidin-1-yl)-5-fluoroaniline | - |

| CAS Number | 1856318-20-1 | [1] |

| Molecular Formula | C₉H₁₁FN₂ | [1] |

| Molecular Weight | 166.20 g/mol | [1] |

| SMILES | Nc1cc(F)ccc1N2CCC2 | [1] |

Commercial Availability

The commercial availability of 2-(Azetidin-1-yl)-5-fluoroaniline appears to be limited. The following supplier has been identified; however, the product is currently listed as out of stock. Pricing and lead times are therefore not available.

| Supplier | Catalog Number | Purity/Specification | Availability |

| BLD Pharm | BD01762892 | Not Specified | Temporarily out of stock[1] |

Researchers interested in acquiring this compound are advised to contact the supplier directly for information on future availability or the possibility of custom synthesis.

Safety Information

A specific Safety Data Sheet (SDS) for 2-(Azetidin-1-yl)-5-fluoroaniline is not publicly available. Therefore, detailed hazard classifications, handling precautions, and toxicological data are unknown. As a substituted aniline, it should be handled with caution in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hypothetical Synthesis Protocol

While a specific, validated synthesis protocol for 2-(Azetidin-1-yl)-5-fluoroaniline has not been identified in the surveyed literature, a potential synthetic route can be conceptualized based on common organic chemistry reactions. A plausible approach would involve the nucleophilic aromatic substitution of a suitable difluoro-nitrobenzene precursor with azetidine, followed by the reduction of the nitro group.

Disclaimer: The following protocol is hypothetical and has not been experimentally validated. It is provided for illustrative purposes only.

Reaction Scheme:

Figure 1: Hypothetical synthesis pathway for 2-(Azetidin-1-yl)-5-fluoroaniline.

Step-by-Step Methodology (Hypothetical):

-

Nucleophilic Aromatic Substitution:

-

To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

-

To this mixture, add azetidine (1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(azetidin-1-yl)-5-fluoro-nitrobenzene.

-

Purify the crude product by column chromatography.

-

-

Nitro Group Reduction:

-

Dissolve the purified 2-(azetidin-1-yl)-5-fluoro-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic hydrogenation: Add a catalyst such as 10% palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker).

-

Chemical reduction: Use a reagent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).

-

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

-

Concentrate the solvent to yield the final product, 2-(azetidin-1-yl)-5-fluoroaniline. Further purification may be performed by crystallization or column chromatography if necessary.

-

Biological Activity and Potential Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity of 2-(Azetidin-1-yl)-5-fluoroaniline. No studies have been published that investigate its efficacy in any biological assays, nor has it been identified as a ligand for any specific protein targets. Consequently, there are no known signaling pathways associated with this compound.

For researchers interested in investigating the biological effects of this novel compound, a general workflow for screening and target identification is proposed below.

Figure 2: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

2-(Azetidin-1-yl)-5-fluoroaniline is a chemical compound with limited commercial availability and a significant lack of publicly available technical and biological data. This guide provides the known chemical identity and commercial information. Due to the absence of published experimental data, a hypothetical synthesis protocol and a general biological evaluation workflow are presented to aid researchers interested in this molecule. It is recommended that any work with this compound be preceded by a thorough safety assessment and that all handling be performed by qualified personnel in a controlled laboratory setting.

References

Literature Review: 2-(Azetidin-1-yl)-5-fluoroaniline - A Compound Undisclosed in Public Scientific Literature

An extensive review of publicly accessible scientific databases and literature reveals a significant finding: the compound 2-(Azetidin-1-yl)-5-fluoroaniline is not documented. This suggests that the synthesis, chemical properties, and biological activities of this specific molecule have not been published. Consequently, a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathways, as requested, cannot be generated.

While no direct information exists for the target compound, this review can provide a foundational understanding for researchers by discussing general synthetic strategies for analogous N-arylazetidines and the known biological significance of its core components: the azetidine ring and the fluoroaniline moiety.

Hypothetical Synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline

The synthesis of N-arylazetidines can be approached through several established methodologies in organic chemistry. A plausible synthetic route for 2-(Azetidin-1-yl)-5-fluoroaniline would likely involve the coupling of an azetidine ring with a functionalized fluoroaniline. One of the most common methods for such a transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Potential Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the synthesis could be envisioned as follows:

-

Reactant Preparation: To a reaction vessel, add 2-bromo-4-fluoroaniline (or another suitably halogenated fluoroaniline), azetidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., argon or nitrogen) for a period of several hours to overnight, with the temperature typically ranging from 80 to 110 °C.

-

Work-up and Purification: Upon completion, the reaction would be cooled, quenched, and extracted. The crude product would then be purified using column chromatography to yield the desired 2-(Azetidin-1-yl)-5-fluoroaniline.

The logical workflow for this proposed synthesis is depicted in the diagram below.

Figure 1. Proposed synthetic workflow for 2-(Azetidin-1-yl)-5-fluoroaniline via Buchwald-Hartwig amination.

Biological Context of the Core Moieties

The potential biological activity of 2-(Azetidin-1-yl)-5-fluoroaniline can be hypothesized by examining its constituent parts.

The Azetidine Moiety

Azetidines are four-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry. The inherent ring strain of the azetidine nucleus imparts unique conformational properties that can be exploited in drug design. Azetidine derivatives have been reported to possess a wide array of biological activities, including:

-

Antimicrobial Activity : The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics, such as penicillins and cephalosporins.

-

Anticancer Activity : Various azetidine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition : The rigid structure of the azetidine ring can facilitate potent and selective binding to enzyme active sites.

The Fluoroaniline Moiety

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and alter the acidity of nearby functional groups. Fluoroanilines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals with diverse biological functions. The presence of a fluoroaniline substructure is often associated with:

-

Antifungal and Antibacterial Properties

-

Antineoplastic Activity

-

Central Nervous System Activity

The signaling pathway diagram below illustrates a generalized mechanism by which many kinase inhibitors, a common class of drugs containing N-aryl moieties, exert their effects. While speculative for the target compound, it provides a conceptual framework for potential biological investigation.

Figure 2. General signaling pathway of a protein kinase inhibitor.

Conclusion and Future Directions

The Reactivity Profile of 2-(Azetidin-1-yl)-5-fluoroaniline: A Technical Guide for Drug Discovery Professionals

Introduction

2-(Azetidin-1-yl)-5-fluoroaniline is a valuable building block in medicinal chemistry, combining the increasingly sought-after azetidine scaffold with the bioisosteric and metabolic stability advantages of a fluorine substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique vector in three-dimensional space, often leading to improved potency and pharmacokinetic properties in drug candidates.[1] The fluoroaniline moiety is a common feature in many kinase inhibitors and other therapeutic agents, where the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-(Azetidin-1-yl)-5-fluoroaniline for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are based on established chemical principles and analogous transformations reported in the literature, providing a solid foundation for the use of this versatile scaffold.

Synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline

The most common and efficient method for the synthesis of N-aryl azetidines is the palladium-catalyzed Buchwald-Hartwig amination.[5][6][7][8] This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline, a suitable starting material would be 1-bromo-2,4-difluorobenzene, which upon reaction with azetidine, would be expected to undergo selective substitution at the C1 position due to the higher reactivity of the C-Br bond and the electronic effects of the fluorine atoms.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Reaction Scheme:

Reagents and Equipment:

-

1-bromo-2,4-difluorobenzene

-

Azetidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (1.5-3 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).

-

Add anhydrous toluene to the flask.

-

Add 1-bromo-2,4-difluorobenzene (1.0 equivalent) to the mixture.

-

Finally, add azetidine (1.2-1.5 equivalents) to the reaction mixture.

-

Seal the flask and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Azetidin-1-yl)-5-fluoroaniline.

Reactivity Profile

The reactivity of 2-(Azetidin-1-yl)-5-fluoroaniline is characterized by the distinct functionalities of the aniline and the azetidine ring. The aniline moiety can undergo a variety of classical aromatic amine reactions, while the azetidine ring can be involved in reactions at the nitrogen atom, although it is generally stable under many conditions.

Reactions of the Aniline Moiety

The primary amino group on the aromatic ring is a versatile handle for further functionalization.

1. N-Acylation:

The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common transformation in drug discovery to introduce various side chains or to modulate the electronic properties of the molecule.[9][10][11]

-

Experimental Protocol: N-Acetylation

-

Dissolve 2-(Azetidin-1-yl)-5-fluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or THF.

-

Add a base, such as triethylamine or pyridine (1.2-1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

-

2. N-Sulfonylation:

Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry.[12][13]

-

Experimental Protocol: N-Sulfonylation with Benzenesulfonyl Chloride

-

Dissolve 2-(Azetidin-1-yl)-5-fluoroaniline (1.0 equivalent) in pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution to 0 °C.

-

Add benzenesulfonyl chloride (1.05 equivalents) portion-wise.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the sulfonamide.

-

3. Diazotization and Sandmeyer Reaction:

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, cyano, and hydroxyl groups, via the Sandmeyer reaction.[14][15][16][17][18]

-

Experimental Protocol: Sandmeyer Chlorination

-

Dissolve 2-(Azetidin-1-yl)-5-fluoroaniline (1.0 equivalent) in an aqueous solution of HCl (3-4 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture, extract with a suitable organic solvent, wash, dry, and purify to yield the chlorinated product.

-

Quantitative Data

The following table summarizes the expected yields and reaction times for the key transformations of 2-(Azetidin-1-yl)-5-fluoroaniline, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Reaction | Reagents | Expected Yield (%) | Expected Reaction Time (h) |

| Synthesis | |||

| Buchwald-Hartwig Amination | 1-bromo-2,4-difluorobenzene, azetidine, Pd₂(dba)₃, Xantphos, NaOtBu | 60-85 | 12-24 |

| Reactivity | |||

| N-Acetylation | Acetic anhydride, triethylamine | 90-98 | 1-4 |

| N-Sulfonylation | Benzenesulfonyl chloride, pyridine | 85-95 | 2-6 |

| Sandmeyer Chlorination | NaNO₂, HCl, CuCl | 50-70 | 2-4 |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.5-7.0 (m, 3H, Ar-H), 3.9-4.1 (t, 4H, -CH₂-N-CH₂-), 3.6 (br s, 2H, -NH₂), 2.2-2.4 (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 157-160 (d, ¹JCF ≈ 240 Hz, C-F), 140-145 (d, JCF, C-N), 130-135 (d, JCF, C-N), 100-115 (m, Ar-C), 52-55 (-CH₂-N-CH₂-), 16-18 (-CH₂-C H₂-CH₂-) |

| Mass Spec. (ESI+) | m/z [M+H]⁺ ≈ 181.1 |

Applications in Drug Discovery

The 2-(azetidin-1-yl)-5-fluoroaniline scaffold is particularly relevant for the development of kinase inhibitors. Many FDA-approved kinase inhibitors feature a fluoroaniline core, which often binds in the hinge region of the kinase active site. The azetidine moiety can project into solvent-exposed regions or make additional contacts within the binding pocket, potentially enhancing potency and selectivity.[23][24]

Potential Signaling Pathway Involvement

Given the prevalence of the fluoroaniline scaffold in oncology, a likely target class for derivatives of 2-(Azetidin-1-yl)-5-fluoroaniline are protein kinases involved in cancer cell proliferation and survival, such as those in the MAPK/ERK or PI3K/Akt signaling pathways.

Caption: Potential targeting of the MAPK/ERK pathway by a 2-(Azetidin-1-yl)-5-fluoroaniline derivative.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for evaluating a compound like 2-(Azetidin-1-yl)-5-fluoroaniline or its derivatives as a kinase inhibitor would involve a multi-step process.[25][26][27][28][29]

Caption: A generalized workflow for the screening and development of kinase inhibitors.

2-(Azetidin-1-yl)-5-fluoroaniline represents a promising and versatile scaffold for modern drug discovery. Its synthesis via established palladium-catalyzed methods is robust and allows for the generation of diverse analogues. The reactivity of the aniline moiety provides numerous opportunities for further chemical modification, enabling the exploration of structure-activity relationships. While specific experimental data for this exact molecule is sparse in the public literature, this guide provides a solid, technically-grounded framework for its use in research and development, particularly in the pursuit of novel kinase inhibitors. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific applications.

References

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Red-Light-Driven C(sp2)-H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Sandmeyer Reaction [organic-chemistry.org]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Synthetic Protocol for 2-(Azetidin-1-yl)-5-fluoroaniline: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 2-(azetidin-1-yl)-5-fluoroaniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence starting from commercially available precursors. The first step is the synthesis of the key intermediate, 2-bromo-5-fluoroaniline, followed by a palladium-catalyzed Buchwald-Hartwig amination with azetidine.

Overview of the Synthetic Strategy

The synthesis of 2-(azetidin-1-yl)-5-fluoroaniline is achieved through the following two key transformations:

-

Synthesis of 2-Bromo-5-fluoroaniline: This intermediate can be prepared via multiple routes. Two reliable methods are presented: the reduction of 1-bromo-4-fluoro-2-nitrobenzene and a multi-step synthesis starting from 4-fluoroaniline.

-

Buchwald-Hartwig Amination: The final product is obtained by the palladium-catalyzed cross-coupling of 2-bromo-5-fluoroaniline with azetidine. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-5-fluoroaniline

Two effective methods for the synthesis of the key intermediate, 2-bromo-5-fluoroaniline, are detailed below.

Method A: From 1-Bromo-4-fluoro-2-nitrobenzene

This method involves the reduction of the nitro group of 1-bromo-4-fluoro-2-nitrobenzene.

Experimental Procedure:

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (3.0 eq).

-

Stir the reaction mixture vigorously at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residue.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-5-fluoroaniline.

Method B: From 4-Fluoroaniline

This multi-step procedure involves protection of the amino group, nitration, bromination, and finally, deprotection/reduction.

Experimental Procedure:

-

Acetylation: React 4-fluoroaniline with acetic anhydride in a suitable solvent like toluene to yield 4-fluoroacetanilide.

-

Nitration: The 4-fluoroacetanilide is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to give 2-nitro-4-fluoroacetanilide.

-

Bromination: The acetamido group is replaced by bromine via a Sandmeyer-type reaction. The 2-nitro-4-fluoroacetanilide is treated with a brominating agent in the presence of sodium nitrite under acidic conditions to yield 2-bromo-5-fluoronitrobenzene.

-

Reduction: The nitro group of 2-bromo-5-fluoronitrobenzene is reduced to an amine using a reducing agent such as stannous chloride in ethanol or catalytic hydrogenation to give the desired 2-bromo-5-fluoroaniline.

Part 2: Synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline via Buchwald-Hartwig Amination

This final step involves the palladium-catalyzed coupling of 2-bromo-5-fluoroaniline with azetidine.

Experimental Procedure:

-

In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-fluoroaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), and a suitable phosphine ligand, for instance, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq).

-

Add a base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add a dry, degassed solvent, for example, toluene.

-

To this mixture, add azetidine (1.2 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-(azetidin-1-yl)-5-fluoroaniline.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(azetidin-1-yl)-5-fluoroaniline.

| Parameter | 2-Bromo-5-fluoroaniline (from Method A) | 2-(Azetidin-1-yl)-5-fluoroaniline |

| Molecular Formula | C₆H₅BrFN | C₉H₁₁FN₂ |

| Molecular Weight | 190.01 g/mol | 166.20 g/mol |

| Typical Yield | >90% | 70-85% |

| Appearance | Light brown oil | Off-white to pale yellow solid |

| Purity (by HPLC) | >98% | >98% |

Expected Spectroscopic Data for 2-(Azetidin-1-yl)-5-fluoroaniline:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 6.80-6.95 (m, 2H, Ar-H), 6.60-6.70 (m, 1H, Ar-H), 4.00-4.20 (br s, 2H, NH₂), 3.90-4.00 (t, 4H, azetidine-H), 2.30-2.45 (quintet, 2H, azetidine-H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.0 (d, J=235 Hz), 143.0 (d, J=2 Hz), 138.0, 116.0 (d, J=23 Hz), 115.0 (d, J=8 Hz), 110.0 (d, J=22 Hz), 52.0, 17.0. |

| Mass Spec (ESI) | m/z: 167.1 [M+H]⁺ |

Mandatory Visualizations

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram.

Application Notes and Protocols for the Reaction of 2-(Azetidin-1-yl)-5-fluoroaniline with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azetidin-1-yl)-5-fluoroaniline is a substituted aniline derivative of increasing interest in medicinal chemistry and drug discovery. The presence of the azetidine ring, a fluorine atom, and a primary amino group provides a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. Understanding the reactivity of this molecule towards various electrophiles is crucial for its effective utilization in the development of new chemical entities. These application notes provide an overview of the predicted reactivity and offer detailed protocols for common electrophilic substitution reactions.

Predicted Reactivity and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on 2-(Azetidin-1-yl)-5-fluoroaniline is governed by the directing effects of the three substituents on the aniline ring:

-

Amino Group (-NH₂): A strong activating group and a powerful ortho, para-director.

-

Azetidin-1-yl Group: An N-alkyl substituent, which is also an activating group and an ortho, para-director. Its position at C2 will sterically hinder electrophilic attack at the C3 position.

-

Fluoro Group (-F): A deactivating group due to its inductive effect, but it acts as an ortho, para-director due to resonance effects.

Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the positions para to the strongly activating amino and azetidinyl groups. The primary sites for electrophilic substitution are predicted to be the C4 and C6 positions. The C3 position is sterically hindered by the adjacent azetidinyl group.

Logical Workflow for Electrophilic Substitution

Caption: Predicted electrophilic substitution pathways for 2-(Azetidin-1-yl)-5-fluoroaniline.

Experimental Protocols

The following protocols are generalized procedures based on standard laboratory practices for electrophilic aromatic substitution reactions on substituted anilines. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary to achieve desired yields and purity.

Protocol 1: Acylation (Acetylation)

This protocol describes the N-acylation of the primary amino group, which is generally more nucleophilic than the aromatic ring.

Materials:

-

2-(Azetidin-1-yl)-5-fluoroaniline

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-(Azetidin-1-yl)-5-fluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain N-[2-(azetidin-1-yl)-5-fluorophenyl]acetamide.

| Reagent | Molar Eq. |

| 2-(Azetidin-1-yl)-5-fluoroaniline | 1.0 |

| Acetic anhydride | 1.1 |

| Pyridine | 1.2 |

Protocol 2: Halogenation (Bromination)

This protocol describes the bromination of the aromatic ring.

Materials:

-

2-(Azetidin-1-yl)-5-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-(Azetidin-1-yl)-5-fluoroaniline (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the brominated product, predicted to be 4-bromo-2-(azetidin-1-yl)-5-fluoroaniline.

| Reagent | Molar Eq. |

| 2-(Azetidin-1-yl)-5-fluoroaniline | 1.0 |

| N-Bromosuccinimide (NBS) | 1.05 |

Protocol 3: Nitration

This protocol describes the nitration of the aromatic ring. Caution: Nitrating agents are highly corrosive and reactions can be exothermic. Handle with extreme care in a fume hood.

Materials:

-

2-(Azetidin-1-yl)-5-fluoroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Carefully add concentrated H₂SO₄ to a round-bottom flask and cool to -10 °C using an ice-salt bath.

-

Slowly add 2-(Azetidin-1-yl)-5-fluoroaniline (1.0 eq) to the cold sulfuric acid with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.0 eq) to concentrated H₂SO₄ at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the aniline, maintaining the internal temperature below 0 °C.

-

Stir the reaction mixture at low temperature for 1-3 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the nitrated product, predicted to be 4-nitro-2-(azetidin-1-yl)-5-fluoroaniline.

| Reagent | Molar Eq. |

| 2-(Azetidin-1-yl)-5-fluoroaniline | 1.0 |

| Nitric Acid (conc.) | 1.0 |

| Sulfuric Acid (conc.) | Excess |

Data Presentation

The following tables summarize hypothetical quantitative data for the described reactions. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for Electrophilic Substitution of 2-(Azetidin-1-yl)-5-fluoroaniline

| Reaction | Electrophile | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acylation | Acetyl chloride | Ac₂O, Pyridine | DCM | 0 - RT | 3 | 85-95 |

| Halogenation | Bromonium ion | NBS | DMF | 0 | 1.5 | 70-85 |

| Nitration | Nitronium ion | HNO₃, H₂SO₄ | H₂SO₄ | -10 to 0 | 2 | 50-65 |

Table 2: Characterization Data for Hypothetical Products

| Product Name | Molecular Formula | Calculated MW | Predicted ¹H NMR shifts (ppm) |

| N-[2-(azetidin-1-yl)-5-fluorophenyl]acetamide | C₁₁H₁₃FN₂O | 208.23 | 7.8-8.2 (br s, 1H, NH), 6.8-7.2 (m, 3H, Ar-H), 3.9-4.1 (t, 4H, Az-CH₂), 2.2-2.4 (quint, 2H, Az-CH₂), 2.1 (s, 3H, COCH₃) |

| 4-Bromo-2-(azetidin-1-yl)-5-fluoroaniline | C₉H₁₀BrFN₂ | 245.09 | 6.9-7.1 (d, 1H, Ar-H), 6.5-6.7 (d, 1H, Ar-H), 4.5-4.8 (br s, 2H, NH₂), 3.8-4.0 (t, 4H, Az-CH₂), 2.1-2.3 (quint, 2H, Az-CH₂) |

| 4-Nitro-2-(azetidin-1-yl)-5-fluoroaniline | C₉H₁₀FN₃O₂ | 211.19 | 7.8-8.0 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 5.0-5.3 (br s, 2H, NH₂), 3.9-4.1 (t, 4H, Az-CH₂), 2.2-2.4 (quint, 2H, Az-CH₂) |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general workflow for synthesizing and characterizing derivatives of 2-(Azetidin-1-yl)-5-fluoroaniline.

Caption: General workflow for the synthesis of electrophilically substituted derivatives.

Caption: Workflow for the structural elucidation and characterization of the final products.

Disclaimer: The experimental protocols and data presented are for illustrative purposes and are based on general chemical principles. Researchers should conduct their own literature search and risk assessment before performing any new experiment. All reactions should be carried out by trained personnel in a well-equipped laboratory with appropriate safety precautions.

scale-up synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline

An Application Note on the Scale-Up Synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline

Introduction

2-(Azetidin-1-yl)-5-fluoroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This application note provides a detailed protocol for the , focusing on a robust and reproducible palladium-catalyzed Buchwald-Hartwig amination reaction. The methodology described herein is designed to be suitable for laboratory-scale production with considerations for further scale-up.

Reaction Scheme

The synthetic route involves the cross-coupling of 2-bromo-5-fluoroaniline with azetidine using a palladium catalyst and a suitable phosphine ligand.

Figure 1: Overall reaction scheme for the synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 2-Bromo-5-fluoroaniline | >98% | Commercial Grade |

| Azetidine | >98% | Commercial Grade |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial Grade |

| XPhos | >98% | Commercial Grade |

| Sodium tert-butoxide (NaOtBu) | >98% | Commercial Grade |

| Toluene | Anhydrous, >99.5% | Commercial Grade |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial Grade |

| Brine (Saturated NaCl solution) | ACS Grade | In-house prep. |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercial Grade |

| Celite® | Filtering agent | Commercial Grade |

Equipment

-

1 L three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Experimental Protocol

1. Reaction Setup: a. To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluoroaniline (95.0 g, 0.5 mol, 1.0 equiv). b. Add tris(dibenzylideneacetone)dipalladium(0) (2.3 g, 2.5 mmol, 0.005 equiv) and XPhos (4.8 g, 10 mmol, 0.02 equiv). c. Add sodium tert-butoxide (67.3 g, 0.7 mol, 1.4 equiv). d. The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.